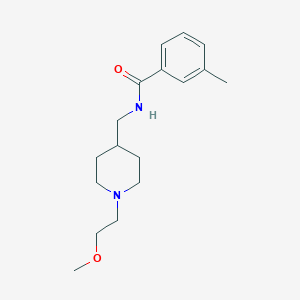
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
This compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems. It acts as a modulator of serotonin and norepinephrine transporters, which are crucial for mood regulation and anxiety responses.
Key Findings:
- Serotonin Transporter (SERT) Inhibition : The compound shows significant affinity for SERT, which is implicated in the treatment of depression and anxiety disorders.
- Norepinephrine Transporter (NET) Modulation : It also interacts with NET, enhancing norepinephrine levels, which can improve attention and focus.
Pharmacological Effects
- Antidepressant Activity : In animal models, the compound demonstrated antidepressant-like effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors).
- Anxiolytic Properties : Behavioral tests indicated that the compound reduces anxiety-like behaviors in rodents.
- Antitumor Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
Study 1: Antidepressant Effects
A study published in Pharmacology Biochemistry and Behavior reported that administration of the compound led to a significant reduction in immobility time in the forced swim test, indicating potential antidepressant properties .
Study 2: Antitumor Activity
In vitro assays revealed that the compound inhibited cell proliferation in human breast cancer cell lines (MCF-7) with an IC50 value of approximately 5 µM. This suggests a promising role in cancer therapy .
Table 1: Biological Activity Summary
科学的研究の応用
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzamide is a synthetic compound belonging to the benzamide class. Its structure features a piperidine ring, a methoxyethyl group, and a methyl-substituted benzamide moiety. It is notable for its potential biological activities, particularly in pharmacological applications, due to the presence of the piperidine nitrogen and the benzamide functionality.
Scientific Research Applications
This compound is a chemical compound used in scientific research and offers potential applications in drug development. It contains a piperidine ring and a benzamide group, both of which are present in many biologically active molecules. Given the lack of current research, this compound could be a candidate for future studies investigating its potential biological properties and applications in medicinal chemistry.
Potential in Medicinal Chemistry this compound has potential applications in medicinal chemistry, particularly as a drug candidate for conditions involving neurotransmitter modulation or enzyme inhibition. Its unique structure may confer advantages in terms of solubility and bioavailability compared to other similar compounds.
Interaction with Biological Targets Interaction studies involving this compound focus on its binding affinity to various receptors and enzymes. For instance, its piperidine component may enhance membrane permeability and facilitate interactions with central nervous system targets. In vitro studies often assess its efficacy against specific enzymes, revealing insights into its potential therapeutic roles.
Research indicates that compounds similar to this compound may exhibit significant biological activities. The piperidine moiety enhances interaction with biological targets, potentially influencing receptor binding and enzyme inhibition. Studies on related compounds suggest that they may act as inhibitors of various enzymes, including kinases and cholinesterases, which are crucial in numerous physiological processes.
Structural Features and Activity
This compound is unique due to its combination of functional groups that enhance its chemical stability and biological activity. The presence of both the piperidine moiety and the methoxyethyl chain distinguishes it from other similar compounds, potentially offering unique advantages in terms of receptor binding affinity, solubility, and pharmacokinetic properties.
Related Compounds
特性
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14-4-3-5-16(12-14)17(20)18-13-15-6-8-19(9-7-15)10-11-21-2/h3-5,12,15H,6-11,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZOUYRMPMXDGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














